3-[1-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Carbamoylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that features a pyrrole ring substituted with carbamoylphenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the carbamoyl and chlorophenyl groups via substitution reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Carbamoylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[1-(4-Carbamoylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[1-(4-carbamoylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[1-(Carbamothioylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: This compound has a similar pyrrole structure but with different substituents.
3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but lacks the pyrrole ring and carbamoyl group.
Uniqueness
3-[1-(4-Carbamoylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17ClN2O3 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-[1-(4-carbamoylphenyl)-5-(4-chlorophenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C20H17ClN2O3/c21-15-5-1-13(2-6-15)18-11-9-17(10-12-19(24)25)23(18)16-7-3-14(4-8-16)20(22)26/h1-9,11H,10,12H2,(H2,22,26)(H,24,25) |
InChI Key |
KAGCCQGHXLBBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.